(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazolone core, and a chlorophenyl hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the synthesis of the pyrazolone core, and the coupling of the chlorophenyl hydrazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
(4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure and potential for diverse applications. Its combination of a thiazole ring, pyrazolone core, and chlorophenyl hydrazine moiety distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H16ClN5OS |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H16ClN5OS/c25-18-11-13-19(14-12-18)27-28-22-21(17-9-5-2-6-10-17)29-30(23(22)31)24-26-20(15-32-24)16-7-3-1-4-8-16/h1-15,29H |
InChI Key |
XQWZJZLETXLGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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